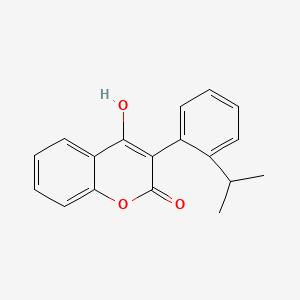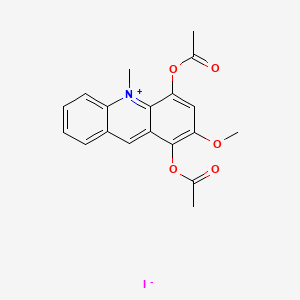![molecular formula C21H21ClN2O2 B14446083 N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea CAS No. 75803-16-6](/img/structure/B14446083.png)
N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a chloro-substituted phenyl ring, and a dimethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea typically involves multiple steps:
Formation of the naphthalen-2-yl ethoxy intermediate: This step involves the reaction of naphthalene with an appropriate ethoxy reagent under controlled conditions.
Chlorination of the phenyl ring: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The naphthalen-2-yl ethoxy intermediate is then coupled with the chlorinated phenyl ring using a coupling agent like palladium on carbon (Pd/C) under hydrogenation conditions.
Formation of the dimethylurea moiety: The final step involves the reaction of the coupled product with dimethylamine and a urea derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-{3-Chloro-4-[2-(phenyl)ethoxy]phenyl}-N,N-dimethylurea: Similar structure but lacks the naphthalene ring.
N’-{3-Bromo-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
75803-16-6 |
|---|---|
Formule moléculaire |
C21H21ClN2O2 |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
3-[3-chloro-4-(2-naphthalen-2-ylethoxy)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C21H21ClN2O2/c1-24(2)21(25)23-18-9-10-20(19(22)14-18)26-12-11-15-7-8-16-5-3-4-6-17(16)13-15/h3-10,13-14H,11-12H2,1-2H3,(H,23,25) |
Clé InChI |
PZEOHOMLLXMXEC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC(=C(C=C1)OCCC2=CC3=CC=CC=C3C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


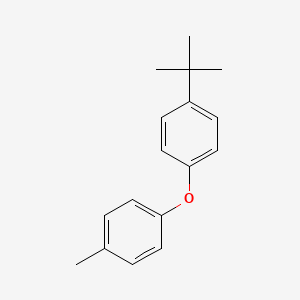
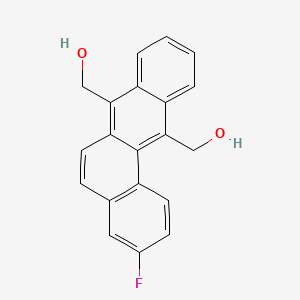
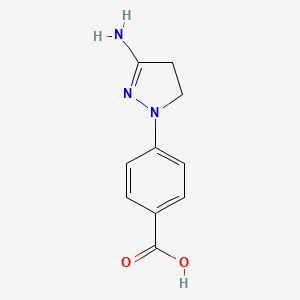
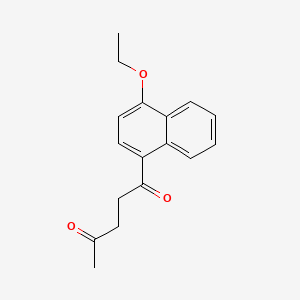
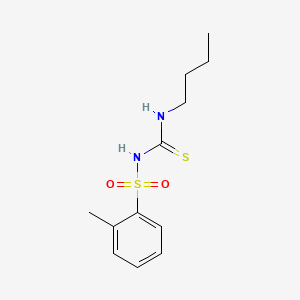
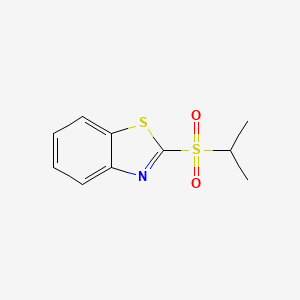

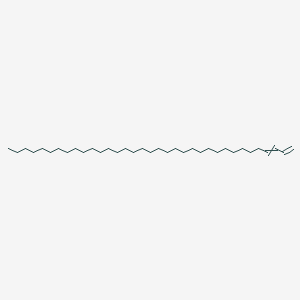
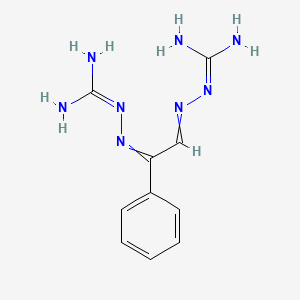
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
